molecular formula C99H140N20O17 B1672133 Gramicidin CAS No. 1405-97-6

Gramicidin

Cat. No. B1672133
CAS RN: 1405-97-6
M. Wt: 1882.3 g/mol
InChI Key: ZWCXYZRRTRDGQE-SORVKSEFSA-N
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Description

Gramicidin, also known as gramicidin D, is a mix of ionophoric antibiotics, gramicidin A, B, and C, which make up about 80%, 5%, and 15% of the mix, respectively . They can be extracted from Brevibacillus brevis soil bacteria . Gramicidins are linear peptides with 15 amino acids . They work as antibiotics against gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, but not well against gram-negative ones like E. coli .


Synthesis Analysis

Gramicidin S synthetases were found and purified by DEAE-cellulose chromatography and CM-chromatography from cell debris of Bacillus brevis Nagano . It specifically aggregated and inactivated gramicidin S synthetases 1 (GS1) and 2 (GS2) . The search for new active non-cytotoxic GS analogs has generally employed the following methods: design and synthesis of novel GS analogs, the secondary structure analysis of these compounds in aqueous solution, and the activity study on both bacterial strains and erythrocytes .


Molecular Structure Analysis

The structure of a parallel left-handed double-helical form of gramicidin was detected by circular dichroism spectroscopy and determined using 500 and 600 MHz NMR in CaCl2/methanol solution .


Chemical Reactions Analysis

Gramicidin D binds to and inserts itself into bacterial membranes (with a strong preference to gram-positive cell membranes). This results in membrane disruption and permeabilization (it acts as a channel) .


Physical And Chemical Properties Analysis

Gramicidin A is a hydrophobic linear polypeptide that forms channels in phospholipid membranes that are specific for monovalent cations . It has the sequence (Sarges and Witkop, 1965): HCO-L-val-gly-L-ala-D-leu-L-ala-D-val-L-val-D-val-L-trp-D-leu-L-trp-D-leu-L-trp-D-leu-L-trp-NHCH2CH2OH .

Scientific Research Applications

Anti-HIV and Contraceptive Applications

Gramicidin has been identified as having significant anti-HIV effects in vitro, suggesting its potential use as a spermicide with antiviral activity. Studies have shown that effective antiviral concentrations of Gramicidin required for complete HIV inactivation are much lower than the cytotoxic dose, indicating its suitability for clinical application as a spermicide with additional antiviral benefits (Bourinbaiar, Krasinski, & Borkowsky, 1994).

Therapeutic Analogues and Antibacterial Activity

Significant efforts have been directed towards developing analogues of Gramicidin S (GS) with a high therapeutic index, aiming to maintain its robust antibacterial activity against various bacterial strains while reducing its hemolytic activity. The exploration of GS analogues has been motivated by the desire to overcome the limitations of Gramicidin's clinical use, primarily its high hemolytic activity when not used topically (Guan et al., 2019).

Ion Permeability and Antibacterial Mechanisms

Gramicidin has been shown to increase the permeability of bacterial cells to specific cations, significantly affecting their growth and viability. This action is attributed to the disruption of the cellular ion balance, showcasing Gramicidin's mechanism of exerting its antibacterial effects (Harold & Baarda, 1967).

Antimicrobial Mechanisms Against Various Pathogens

The antimicrobial activity of Gramicidin extends to a range of pathogens, including its effectiveness against herpes simplex viruses, indicating its potential for broader applications in preventing sexually transmitted diseases (STDs) and for prophylaxis of sex-borne infections (Bourinbaiar & Coleman, 1997).

Structural Studies and Ion Channel Function

Research into the high-resolution structures of bacterial channels, including Gramicidin, has provided valuable insights into the structural basis of its function as an ion channel. These studies have advanced our understanding of ion conductance mechanisms and offered perspectives on designing more effective antimicrobial agents (Wallace, 1998).

Safety And Hazards

Gramicidin A is used only on the skin as a lotion or ointment because it is highly hemolytic . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

A team has developed 10 new versions of the antibiotic gramicidin A, which they say should be safe for use in pills or injections . A new approach has been utilized by scientists to transform gramicidin A, one of the world’s oldest antibiotics, into versions that – in preliminary lab tests – appear to be safer, stronger drugs .

properties

IUPAC Name

(2R)-2-[[(2S)-2-[[2-[[(2S)-2-formamido-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]-N-[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-(2-hydroxyethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C99H140N20O17/c1-51(2)37-73(109-86(123)59(17)107-81(122)49-105-96(133)82(55(9)10)106-50-121)89(126)108-60(18)87(124)117-84(57(13)14)98(135)119-85(58(15)16)99(136)118-83(56(11)12)97(134)116-80(44-64-48-104-72-34-26-22-30-68(64)72)95(132)112-76(40-54(7)8)92(129)115-79(43-63-47-103-71-33-25-21-29-67(63)71)94(131)111-75(39-53(5)6)91(128)114-78(42-62-46-102-70-32-24-20-28-66(62)70)93(130)110-74(38-52(3)4)90(127)113-77(88(125)100-35-36-120)41-61-45-101-69-31-23-19-27-65(61)69/h19-34,45-48,50-60,73-80,82-85,101-104,120H,35-44,49H2,1-18H3,(H,100,125)(H,105,133)(H,106,121)(H,107,122)(H,108,126)(H,109,123)(H,110,130)(H,111,131)(H,112,132)(H,113,127)(H,114,128)(H,115,129)(H,116,134)(H,117,124)(H,118,136)(H,119,135)/t59-,60-,73+,74+,75+,76+,77-,78-,79-,80-,82-,83-,84+,85-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCXYZRRTRDGQE-SORVKSEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC(C)C)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NCCO)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)NCCO)NC(=O)CNC(=O)[C@H](C(C)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C99H140N20O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1882.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gramicidin

CAS RN

1405-97-6
Record name Gramicidin [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001405976
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gramicidin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.355
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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